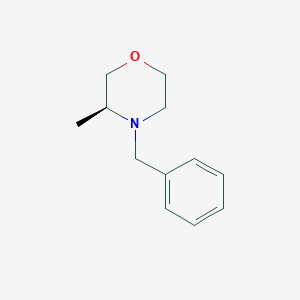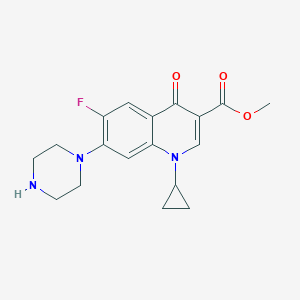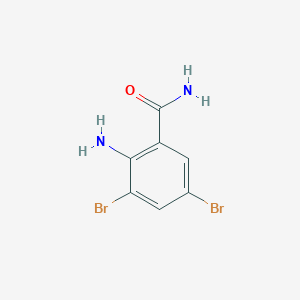
2-氨基-3,5-二溴苯甲酰胺
描述
2-Amino-3,5-dibromobenzamide is an organic compound characterized by the presence of two bromine atoms, an amino group, and an amide group attached to a benzene ring
科学研究应用
2-Amino-3,5-dibromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It’s known that this compound is a derivative of benzamide , which suggests that it may interact with similar targets as other benzamide derivatives
Mode of Action
It’s known that benzamide derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions This interaction can lead to changes in the target’s function, potentially altering cellular processes
Biochemical Pathways
It’s known that benzamide derivatives can participate in various biochemical reactions . For instance, 2-Amino-3,5-dibromobenzamide may be involved in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives
Result of Action
It’s known that benzamide derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromobenzamide typically involves the bromination of 2-Aminobenzamide. The process can be summarized as follows:
Starting Material: 2-Aminobenzamide.
Bromination: The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Purification: The product is purified through recrystallization or chromatography to obtain pure 2-Amino-3,5-dibromobenzamide.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-3,5-dibromobenzamide may involve continuous flow reactors to ensure efficient bromination and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the process.
化学反应分析
2-Amino-3,5-dibromobenzamide undergoes various chemical reactions due to the presence of reactive functional groups:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Condensation: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Zinc and hydrochloric acid or sodium borohydride.
Substitution: Sodium hydroxide or alkyl halides.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Debrominated products.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Condensation: Imines or Schiff bases.
相似化合物的比较
2-Amino-3,5-dibromobenzamide can be compared with other brominated benzamides and related compounds:
2-Amino-4,6-dibromobenzamide: Similar structure but different bromination pattern, leading to distinct chemical properties and reactivity.
2-Amino-3,5-dichlorobenzamide:
2-Amino-3,5-dibromobenzaldehyde: Aldehyde group instead of amide, leading to different chemical behavior and applications.
Uniqueness: The unique combination of bromine atoms, amino group, and amide group in 2-Amino-3,5-dibromobenzamide provides it with distinct reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
2-amino-3,5-dibromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXITUHCARNCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3,5-dibromobenzamide in organic synthesis?
A: 2-Amino-3,5-dibromobenzamide serves as a valuable building block for synthesizing more complex molecules, specifically substituted quinazolinones. [, ] Its structure, containing a reactive amino group and two bromine atoms, allows for various chemical transformations.
Q2: How is 2-Amino-3,5-dibromobenzamide utilized in the synthesis of quinazolinones?
A2: The research demonstrates a multi-step synthesis:
- Condensation: 2-Amino-3,5-dibromobenzamide reacts with cyclic diketones like cyclohexane-1,3-dione derivatives to form bisquinazolinones. [] This reaction exploits the reactivity of the amino group towards carbonyl compounds.
- Suzuki-Miyaura Coupling: The bromine atoms in the resulting bisquinazolinones undergo Suzuki-Miyaura cross-coupling with arylboronic acids. [, ] This versatile reaction allows for the introduction of diverse aryl substituents, leading to a library of tetraarylbisquinazolinones.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


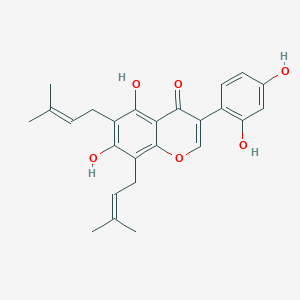
![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)
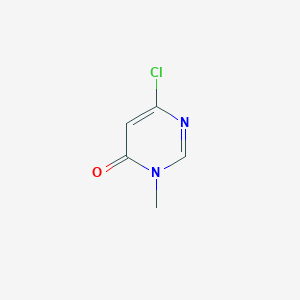
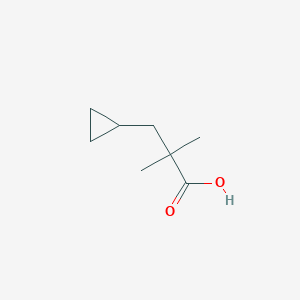
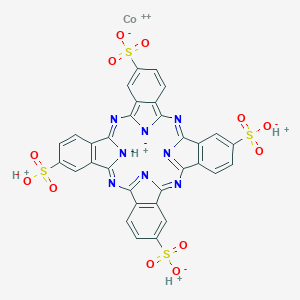
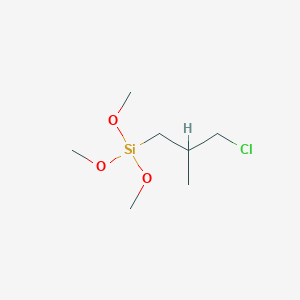
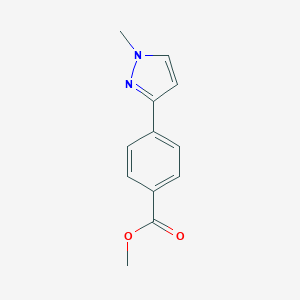
![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)

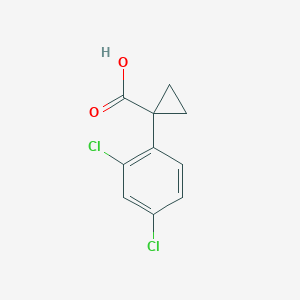
![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)
